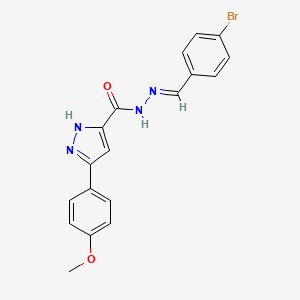![molecular formula C21H37N3O B11991235 4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)
4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol is a complex organic compound with the molecular formula C21H37N3O. It is known for its unique structure, which includes a piperazine ring and a phenolic group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed later in the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Limited use in industrial applications, primarily in the development of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another compound with a similar phenolic structure but different functional groups.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine ring and have various biological activities.
Uniqueness
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol is unique due to its combination of a piperazine ring and a phenolic group, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality makes it a valuable compound for research in multiple fields.
Propriétés
Formule moléculaire |
C21H37N3O |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-3,5-ditert-butylphenol |
InChI |
InChI=1S/C21H37N3O/c1-20(2,3)18-13-16(25)14-19(21(4,5)6)17(18)15-24-11-9-23(8-7-22)10-12-24/h13-14,25H,7-12,15,22H2,1-6H3 |
Clé InChI |
YOCBJWKXNPRDLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1CN2CCN(CC2)CCN)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)



![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11991217.png)

![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)

